3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents that contribute to its chemical properties and potential applications. The presence of chlorine, methyl, and carboxylic acid groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate is then reacted with a suitable pyrimidine precursor, often involving cyclization reactions facilitated by catalysts or specific reaction conditions such as elevated temperatures.
Introduction of Substituents: Chlorination and methylation are introduced through electrophilic substitution reactions, using reagents like thionyl chloride for chlorination and methyl iodide for methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyrazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cellular signaling pathways. This makes it a candidate for drug development in treating diseases like cancer and inflammatory disorders.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to interact with specific molecular targets makes them promising leads in drug discovery.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and materials science. Its stability and reactivity profile make it suitable for various applications, including as intermediates in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and carboxylic acid groups play crucial roles in binding to active sites, while the pyrazole and pyrimidine rings provide structural rigidity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Lacks the chlorine substitution, potentially altering its binding affinity and specificity.
3-chloro-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Lacks the pyrazole ring, which significantly changes its chemical and biological properties.
Uniqueness
The unique combination of chlorine, dimethyl, and carboxylic acid groups in 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid provides a distinct reactivity profile and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H12ClN5O2 |
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Molecular Weight |
305.72 g/mol |
IUPAC Name |
3-chloro-5-(1,3-dimethylpyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H12ClN5O2/c1-6-8(5-18(3)16-6)9-4-10(13(20)21)19-12(15-9)11(14)7(2)17-19/h4-5H,1-3H3,(H,20,21) |
InChI Key |
YPPIMWGJHCOKDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=NN3C(=C2)C(=O)O)C)Cl)C |
Origin of Product |
United States |
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